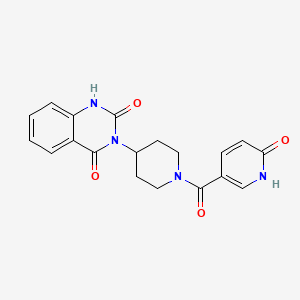![molecular formula C16H27NO4 B2762581 2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid CAS No. 2361609-90-5](/img/structure/B2762581.png)
2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid is an intriguing organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple reaction steps. It starts with the preparation of the octahydroquinoline core, which is then modified by introducing the acetic acid group and the 2-methylpropan-2-yl oxycarbonyl group.
Formation of the Octahydroquinoline Core: This can be achieved through hydrogenation reactions involving quinoline derivatives.
Introduction of Acetic Acid Group: This step often involves acylation reactions where an acyl chloride or anhydride reacts with the octahydroquinoline.
Addition of 2-methylpropan-2-yl Oxycarbonyl Group: Carbamate formation through reactions with isocyanates or similar reagents can introduce this group under controlled conditions.
Industrial Production Methods: For industrial production, methods such as batch or continuous flow synthesis may be employed. Ensuring the purity of the intermediates and the final product is crucial, and purification techniques such as recrystallization or chromatography are typically used.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: This compound can undergo various chemical reactions:
Oxidation and Reduction: The octahydroquinoline core may be oxidized to form quinoline derivatives, while reduction reactions could further saturate the compound.
Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bonds within the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions Used:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride can be used.
Substitution: Nucleophiles like amines or thiols are typical reagents.
Major Products Formed: The major products formed from these reactions vary but can include derivatives of quinoline, acetic acid, and substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a building block for various synthetic routes.
Biology and Medicine: In biological and medicinal research, derivatives of octahydroquinolines have shown potential as pharmaceuticals, particularly in the development of drugs targeting neurological conditions or as anticancer agents.
Industry: In industry, this compound’s stability and reactivity make it useful in the formulation of specialty chemicals and materials.
Mécanisme D'action
Mechanism of Effects: The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The octahydroquinoline core can engage in hydrogen bonding or hydrophobic interactions, influencing the activity of biological pathways.
Molecular Targets and Pathways: The specific pathways involve interactions with cellular signaling molecules or structural proteins, altering biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
2-[(4Ar,8aS)-1-[(tert-butoxy)carbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid
2-[(4Ar,8aS)-1-[(tert-butoxy)carbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]propanoic acid
Uniqueness: What sets 2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid apart is its specific substitution pattern, which can result in unique reactivity and biological activity compared to its analogues.
And that’s the scoop on this fascinating compound. Anything you’d like to dive deeper into?
Propriétés
IUPAC Name |
2-[(4aR,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-6-9-16(11-13(18)19)8-5-4-7-12(16)17/h12H,4-11H2,1-3H3,(H,18,19)/t12-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENWRPCQGGFVCU-BLLLJJGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2762499.png)

![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/new.no-structure.jpg)
![2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2762504.png)
![1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2762505.png)
![3-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2762506.png)

![(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2762511.png)
![4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide](/img/structure/B2762512.png)

![N-(3-bromophenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2762514.png)
![Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762515.png)

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)
